Cas no 1074-87-9 (1H-indol-7-ylmethanol)

1H-indol-7-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-7-yl)methanol
- 7-(Hydroxymethyl)indole
- 7-Hydroxymethylindole
- INDOLE-7-METHANOL
- 1H-indol-7-ylmethanol
- RARECHEM AL BD 0640
- 1H-Indole-7-Methanol
- 7-HydroxyMethyl-1H indole
- 7-(Hydroxymethyl)indole 97%
- 7-(Hydroxymethyl)-1H-indole97%
- 7-(Hydroxymethyl)-1H-indole 97%
- A801711
- 7-Indole methanol
- CS-0052534
- (1H-indol-7-yl)-methanol
- 7-(HYDROXYMETHYL)-1H-INDOLE
- 7-indolemethanol
- indole-7-methanol, AldrichCPR
- DTXSID60378474
- UBJBKRMNBMMMHZ-UHFFFAOYSA-N
- AMY19177
- FT-0633302
- AB11370
- AKOS006228640
- 1074-87-9
- SCHEMBL1137818
- MFCD02179597
- PS-3334
- 1H-indol-7-yl-methanol
- DB-040761
-
- MDL: MFCD02179597
- インチ: 1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2
- InChIKey: UBJBKRMNBMMMHZ-UHFFFAOYSA-N
- ほほえんだ: OCC1=CC=CC2C=CNC=21
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 36A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.272
- ゆうかいてん: 44-48°C
- ふってん: 360.6°Cat760mmHg
- フラッシュポイント: 171.9°C
- 屈折率: 1.705
- PSA: 36.02000
- LogP: 1.66020
1H-indol-7-ylmethanol セキュリティ情報
- 危害声明: Irritant/Keep Cold
- 危険カテゴリコード: 41
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:低温を保つ
1H-indol-7-ylmethanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-indol-7-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147776-250mg |
Indole-7-methanol |
1074-87-9 | 95%+ | 250mg |
$*** | 2023-04-03 | |
abcr | AB150391-10 g |
Indole-7-methanol, 98%; . |
1074-87-9 | 98% | 10g |
€756.00 | 2023-05-09 | |
TRC | I655623-100mg |
Indole-7-methanol |
1074-87-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H171908-1g |
1H-indol-7-ylmethanol |
1074-87-9 | 97% | 1g |
¥492.90 | 2023-09-02 | |
Apollo Scientific | OR10509-500mg |
7-(Hydroxymethyl)-1H-indole |
1074-87-9 | 97% | 500mg |
£120.00 | 2025-02-19 | |
Alichem | A199000031-1g |
Indole-7-methanol |
1074-87-9 | 98% | 1g |
$193.11 | 2023-09-04 | |
eNovation Chemicals LLC | D586492-10G |
1H-indol-7-ylmethanol |
1074-87-9 | 97% | 10g |
$200 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263402A-1 g |
Indole-7-methanol, |
1074-87-9 | 1g |
¥4,513.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2123-5G |
1H-indol-7-ylmethanol |
1074-87-9 | 97% | 5g |
¥ 1,471.00 | 2023-04-05 | |
eNovation Chemicals LLC | D586492-5G |
1H-indol-7-ylmethanol |
1074-87-9 | 97% | 5g |
$120 | 2024-07-21 |
1H-indol-7-ylmethanol 関連文献
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
1H-indol-7-ylmethanolに関する追加情報
Recent Advances in the Study of 1H-indol-7-ylmethanol (CAS: 1074-87-9): A Comprehensive Research Brief
1H-indol-7-ylmethanol (CAS: 1074-87-9) is a chemically significant indole derivative that has garnered increasing attention in the field of chemical biology and pharmaceutical research. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This research brief aims to synthesize the latest findings on 1H-indol-7-ylmethanol, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-indol-7-ylmethanol as a key intermediate in the synthesis of more complex indole-based compounds. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of novel serotonin receptor modulators, which could have implications for treating neurological disorders. The compound's unique structural features, including the hydroxyl group at the 7-position, make it a versatile building block for further chemical modifications.
In terms of biological activity, 1H-indol-7-ylmethanol has shown promising results in preliminary in vitro assays. Research conducted by a team at the University of Cambridge revealed that this compound exhibits moderate inhibitory effects on certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT pathway, though further studies are needed to elucidate the exact molecular targets.
Another area of interest is the compound's potential as an antimicrobial agent. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported that 1H-indol-7-ylmethanol derivatives displayed significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). These findings suggest that structural optimization of this scaffold could lead to the development of new antibiotics to address the growing issue of antimicrobial resistance.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of 1H-indol-7-ylmethanol production. A team at MIT developed a novel catalytic method using palladium-based catalysts, which achieved a 90% yield under mild reaction conditions. This method not only enhances the efficiency of synthesis but also reduces the environmental impact compared to traditional approaches.
Despite these promising developments, challenges remain in the clinical translation of 1H-indol-7-ylmethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a compelling candidate for further investigation.
In conclusion, 1H-indol-7-ylmethanol (CAS: 1074-87-9) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in oncology, neurology, and infectious diseases.
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